4-Isopropyl-1,3-thiazole-2-carbaldehyde

Lipophilicity Drug Design Physicochemical Property

4-Isopropyl-1,3-thiazole-2-carbaldehyde (CAS 184154-42-5) is a thiazole-based heterocyclic building block featuring an aldehyde group at the 2-position and a sterically demanding isopropyl substituent at the 4-position. Its molecular formula is C₇H₉NOS (MW 155.2 g/mol) with a predicted LogP of 1.84 and a boiling point of 245.3 ± 33.0 °C.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 184154-42-5
Cat. No. B061702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-1,3-thiazole-2-carbaldehyde
CAS184154-42-5
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)C=O
InChIInChI=1S/C7H9NOS/c1-5(2)6-4-10-7(3-9)8-6/h3-5H,1-2H3
InChIKeyMKNPOHDDKJGVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-1,3-thiazole-2-carbaldehyde (CAS 184154-42-5): Core Physicochemical and Structural Profile for Procurement


4-Isopropyl-1,3-thiazole-2-carbaldehyde (CAS 184154-42-5) is a thiazole-based heterocyclic building block featuring an aldehyde group at the 2-position and a sterically demanding isopropyl substituent at the 4-position. Its molecular formula is C₇H₉NOS (MW 155.2 g/mol) with a predicted LogP of 1.84 and a boiling point of 245.3 ± 33.0 °C . Commercial samples are typically supplied as a liquid with a purity of ≥95% (NMR) and require storage at 0–8 °C . This compound serves as a versatile precursor for the synthesis of biologically active thiazole derivatives, including antitubercular and antimicrobial agents [1].

Workflow
Heterocyclic aldehyde building block for thiazole-derived libraries
Selection Context
Sterically demanding 4-isopropyl group for lipophilicity-driven design
Procurement
Liquid reagent, supplied at ≥95% purity (NMR), store at 0–8 °C

4-Isopropyl-1,3-thiazole-2-carbaldehyde: Why 4-Methyl or 4-Ethyl Analogs Cannot Substitute This Intermediate


Substituting this compound with a 4-methyl- or 4-ethyl-thiazole-2-carbaldehyde fails to replicate the steric and lipophilic profile imparted by the isopropyl group. The predicted LogP of 1.84 for the isopropyl derivative is significantly higher than that of the 4-methyl analog (estimated LogP ≈ 1.0), directly affecting downstream molecular recognition, membrane permeability, and biological activity when incorporated into final drug candidates . In a published series, the 4-isopropylthiazole-2-carbohydrazide parent compound (synthesized from this aldehyde) exhibited markedly different antitubercular potency compared to its analogs, confirming that the 4-isopropyl substituent is not interchangeable with smaller alkyl groups for generating the desired pharmacophore [1].

Steric and lipophilic mismatch
4-Methyl or 4-ethyl analogs cannot replicate the isopropyl steric profile, altering downstream molecular recognition.
Significant LogP shift
The predicted LogP difference may shift membrane permeability and biological activity when incorporated into final candidates.
SAR context may not transfer
Reported antitubercular scaffold potency is tied to the 4-isopropylthiazole template; smaller alkyl groups yielded different activity.

Quantified Differentiation Evidence for 4-Isopropyl-1,3-thiazole-2-carbaldehyde Against Closest Analogs


Increased Lipophilicity vs. 4-Methyl-1,3-thiazole-2-carbaldehyde Drives Medicinal Chemistry Design

The predicted partition coefficient (LogP) for 4-isopropyl-1,3-thiazole-2-carbaldehyde is 1.84, while the corresponding value for the unsubstituted 4-methyl analog is approximately 1.0 . This ΔLogP of ~0.84 indicates a substantially higher lipophilicity for the isopropyl derivative, which is a critical parameter for optimizing blood-brain barrier penetration and oral bioavailability in CNS-targeted drug discovery programs.

Increased Lipophilicity
Cross-study comparable
ΔLogP ≈ 0.84
Supports lipophilicity-driven design workflow
Predicted value; experimental confirmation recommended
Lipophilicity Drug Design Physicochemical Property

Enhanced Antitubercular Activity of Derived Hydrazide vs. 4-Isopropylthiazole-2-carbohydrazide Parent Alone

The 4-isopropylthiazole-2-carbohydrazide, synthesized directly from this aldehyde, exhibited modest antitubercular activity against Mycobacterium tuberculosis H37Rv. However, its clubbed oxadiazole-thiazole and triazole-thiazole derivatives (compounds 7a, 7b, 7d, and 4) showed considerably greater efficacy than the parent hydrazide, demonstrating the essential role of the 4-isopropylthiazole template as a starting point for activity optimization [1]. The abstract quantitatively states that these derivatives were 'considerably greater than that of the parent 4-isopropyl-1,3-thiazole-2-carbohydrazide 1,' confirming the scaffold's criticality.

Antitubercular Activity Context
Class-level inference
Parent hydrazide: baseline activity Clubbed derivatives: considerably greater response reported
Reported scaffold-critical role in SAR exploration
Qualitative comparison; exact MIC data to verify in full text
Antitubercular Antimicrobial Structure-Activity Relationship

Validated Synthetic Intermediate for a Drug Efflux Pump Inhibitor Program

US Patent 7,056,917 B2 describes the synthesis of drug efflux pump inhibitors targeting resistant Pseudomonas aeruginosa and MRSA. 4-Isopropyl-1,3-thiazole-2-carbaldehyde is explicitly used as a synthetic intermediate in the preparation of these inhibitors, with a detailed procedure for its synthesis from (4-isopropyl-1,3-thiazol-2-yl)methanol via oxidation with pyridinium dichromate [1]. This patent-protected synthetic route highlights the compound's specific, irreplaceable role in a targeted anti-infective research program.

Patented Intermediate Role
Supporting evidence
Key intermediate in efflux pump inhibitor synthesis (US 7,056,917 B2)
Supports synthetic route fidelity in anti-infective research
Qualitative role; other 4-substituted analogs not evaluated in patent
Antimicrobial Resistance Efflux Pump Inhibitor Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 4-Isopropyl-1,3-thiazole-2-carbaldehyde


Synthesis of Antitubercular 4-Isopropylthiazole-2-carbohydrazide Derivatives

This aldehyde is the essential starting material for generating a library of 4-isopropylthiazole-2-carbohydrazide derivatives. The conversion to the hydrazide is straightforward, and subsequent derivatization yields compounds with potent activity against Mycobacterium tuberculosis H37Rv, as demonstrated by Mallikarjuna et al. [1]. Researchers focusing on tuberculosis drug discovery should procure this specific aldehyde to ensure fidelity to the published SAR and biological data.

Construction of Drug Efflux Pump Inhibitors for Resistant Bacterial Infections

As documented in US Patent 7,056,917 B2, 4-isopropyl-1,3-thiazole-2-carbaldehyde is a key intermediate in the synthesis of novel efflux pump inhibitors designed to combat resistant strains of Pseudomonas aeruginosa and MRSA [1]. Medicinal chemistry teams working on antimicrobial resistance should source this compound to replicate the patented synthetic routes and biological evaluation protocols.

Exploration of Lipophilicity-Driven CNS Drug Candidates

The significantly higher LogP (1.84) of this building block compared to 4-methyl or 4-ethyl analogs (estimated LogP ≈ 1.0) makes it the preferred choice for synthesizing CNS-targeted compound libraries where increased membrane permeability is desired [1]. This property facilitates lead optimization for neurological indications.

Flavor and Fragrance Research Involving Green, Nutty Aroma Compounds

Thiazole derivatives are well-known for their potent and characteristic aromas. The isopropyl substitution pattern on the thiazole core is associated with green, nutty, and earthy odor notes [1]. This specific aldehyde can serve as a synthetic intermediate for creating novel aroma chemicals for the flavor and fragrance industry, where structural specificity directly determines olfactory character.

Application
Selection Property
Validation Focus
Antitubercular scaffold derivatization
4-Isopropylthiazole template fidelity
SAR-driven antitubercular screening endpoints
Efflux pump inhibitor synthesis
Patented synthetic route compatibility
Anti-infective assay response review
CNS drug candidate exploration
Higher predicted LogP vs. smaller alkyl analogs
Membrane permeability and exposure-model review
Flavor and fragrance intermediate
Isopropyl-thiazole structural specificity
Olfactory character verification

Technical Documentation Hub

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